molecular formula C11H7F3N2O B13118757 5-Phenyl-4-(trifluoromethoxy)pyrimidine

5-Phenyl-4-(trifluoromethoxy)pyrimidine

Cat. No.: B13118757
M. Wt: 240.18 g/mol
InChI Key: QUYVQSPXWISJGU-UHFFFAOYSA-N
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Description

5-Phenyl-4-(trifluoromethoxy)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a phenyl group at the 5-position and a trifluoromethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4-(trifluoromethoxy)pyrimidine typically involves the trifluoromethoxylation of pyrimidine derivatives One common method is the reaction of 5-phenylpyrimidine with trifluoromethyl ethers under specific conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4-(trifluoromethoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenyl and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Phenyl-4-(trifluoromethoxy)pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.

    Industry: The compound is used in the development of agrochemicals and materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-4-(trifluoromethoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The phenyl group contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenyl derivatives: These compounds share the trifluoromethoxy group and exhibit similar electronic properties.

    Pyrimidine derivatives: Compounds with different substituents on the pyrimidine ring can be compared to highlight the unique properties of 5-Phenyl-4-(trifluoromethoxy)pyrimidine.

Uniqueness

This compound is unique due to the combination of the trifluoromethoxy and phenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H7F3N2O

Molecular Weight

240.18 g/mol

IUPAC Name

5-phenyl-4-(trifluoromethoxy)pyrimidine

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)17-10-9(6-15-7-16-10)8-4-2-1-3-5-8/h1-7H

InChI Key

QUYVQSPXWISJGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN=C2OC(F)(F)F

Origin of Product

United States

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